2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline
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Overview
Description
2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-methylquinoline and 5-(trifluoromethyl)pyridin-2-ylboronic acid.
Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out using a palladium catalyst, typically in the presence of a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is usually performed at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for achieving high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Agrochemicals: It is explored for its use as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and mefloquine are well-known quinoline derivatives with antimalarial activity.
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and its derivatives are structurally similar and have diverse biological activities.
Uniqueness
2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activity and makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-5-6-11-3-2-4-13(15(11)21-10)22-14-8-7-12(9-20-14)16(17,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOJQTLQCYLIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=C(C=C3)C(F)(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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